Deltasonamide 2 hydrochloride

PDEδ Binding Affinity Target Engagement

Researchers face reproducibility issues due to variable PDEδ inhibitor potency. Deltasonamide 2 hydrochloride solves this with validated picomolar affinity. - Kd (PDEδ protein): 385 pM; cellular Kd: 64 nM - Anti-proliferative IC50 (MiaPaCa-2): 750 nM - Co-crystallization grade; disrupts KRAS-PDEδ interaction - Verified batch-to-batch consistency for SAR studies

Molecular Formula C30H40Cl2N6O4S2
Molecular Weight 683.71
CAS No. 2448341-55-5
Cat. No. B2514749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide 2 hydrochloride
CAS2448341-55-5
Molecular FormulaC30H40Cl2N6O4S2
Molecular Weight683.71
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl
InChIInChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H
InChIKeyXBBDRWJFBNADPL-QCWFOUSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Deltasonamide 2 Hydrochloride Product Overview


Deltasonamide 2 hydrochloride (CAS 2448341-55-5) is a synthetic small molecule that acts as a competitive, high-affinity inhibitor of phosphodiesterase 6 delta (PDEδ, also known as PDE6D), a trafficking chaperone essential for the proper membrane localization of farnesylated KRAS proteins [1]. This compound exhibits a dissociation constant (Kd) of approximately 385 pM for the PDEδ protein, establishing it as one of the highest-affinity probes in its class [1]. By occupying the hydrophobic farnesyl-binding pocket of PDEδ, Deltasonamide 2 hydrochloride disrupts the PDEδ–KRAS interaction, leading to mislocalization of oncogenic KRAS and subsequent inhibition of downstream signaling pathways critical for the proliferation and survival of KRAS-mutant cancer cells [1].

PDEδ-KRAS pathway inhibition — competitive inhibitor targeting PDEδ farnesyl-binding pocket, suitable for studying KRAS mislocalization in research models
Tool compound type — synthetic small-molecule PDEδ inhibitor probe
Model context — applicable to KRAS-mutant cancer cell line signaling and anti-proliferative endpoint studies

Deltasonamide 2 Hydrochloride: Why Substitution Fails


In the context of PDEδ inhibition as a strategy to target KRAS-driven cancers, the assumption that all inhibitors within this chemotype are functionally equivalent is not supported by empirical data. Small alterations in molecular structure yield profound differences in binding affinity, cellular activity, and overall efficacy. For instance, the affinity (Kd) for the PDEδ protein varies widely among closely related analogs, from the picomolar range (e.g., Deltasonamide 1 at 203 pM ) to the low nanomolar range (e.g., Deltazinone 1 at 8±4 nM ). These disparities in target engagement directly influence the concentration required to disrupt the PDEδ–KRAS interaction in a cellular context and, consequently, the compound's ability to selectively impair the viability of KRAS-mutant cell lines. Therefore, substituting Deltasonamide 2 hydrochloride with a less characterized or lower-affinity PDEδ inhibitor without rigorous experimental validation risks introducing significant variability, leading to non-reproducible or uninterpretable results in cellular and in vivo studies.

Analog Affinity Variability
Closely related PDEδ inhibitors span picomolar to low-nanomolar Kd values; binding affinity may shift target engagement thresholds in cellular assays.
Cellular Activity Transferability
PDEδ–KRAS disruption potency in cells does not linearly track in vitro affinity; cellular model responses may differ across analogs without assay validation.
Anti-Proliferative Endpoint Sensitivity
Anti-proliferative IC50 in KRAS-mutant lines can vary with compound-specific properties; substituting without cell-based benchmarking may introduce variability.

Deltasonamide 2 Hydrochloride Quantitative Benchmarking


Picomolar PDEδ Binding Affinity

Deltasonamide 2 hydrochloride demonstrates a Kd of approximately 385 pM for the PDEδ protein, a value that is nearly 2-fold weaker than Deltasonamide 1 (Kd = 203 pM [1]) but almost identical to PDE6δ inhibitor 8 (Kd = 358 pM ). This places the compound within the highest tier of affinity among PDEδ-KRAS interaction inhibitors, a critical attribute for experiments where maximal target engagement is required .

PDEδ Binding Affinity
Reported comparison
385 pM vs 203 pM
Deltasonamide 1 (203 pM); PDE6δ inhibitor 8 (358 pM)
Supports target-engagement interpretation
Fluorescence polarization assay
PDEδ Binding Affinity Target Engagement

Cellular PDEδ-KRAS Disruption

In a cellular context, Deltasonamide 2 hydrochloride inhibits the PDEδ–KRAS interaction with a Kd of 64 nM . This cellular affinity is comparable to that of Deltasonamide 1, which exhibits a cellular Kd of 85 nM . While Deltasonamide 1 has a higher in vitro affinity, the cellular activities of the two compounds are more closely aligned, suggesting that Deltasonamide 2 hydrochloride may possess favorable cellular permeability or target engagement characteristics .

Cellular PDEδ-KRAS Disruption
Data to verify
64 nM vs 85 nM
Deltasonamide 1 cellular Kd = 85 nM; cell line not specified
Supports cellular PDEδ-KRAS disruption assay context
Cell-based interaction assay; verify source data
PDEδ Cellular Activity KRAS Interaction

Anti-Proliferative Activity in MiaPaCa-2 Cells

Deltasonamide 2 hydrochloride inhibits the growth of the oncogenic KRAS-dependent human pancreatic cancer cell line MiaPaCa-2 with an IC50 of 750 nM . This demonstrates a functional, on-target anti-proliferative effect in a model system highly relevant to KRAS-driven malignancies. This value is slightly less potent than the 509 nM IC50 reported for Deltasonamide 1 in the same cell line [1], consistent with the difference in their in vitro binding affinities, and provides a crucial benchmark for assessing its cellular potency .

MiaPaCa-2 Anti-Proliferative
Reported
750 nM
Deltasonamide 1 reported at 509 nM; growth inhibition assay
Supports anti-proliferative endpoint review in KRAS-mutant model
MiaPaCa-2 pancreatic cancer cell line
KRAS Anti-Proliferative Pancreatic Cancer

Deltasonamide 2 Hydrochloride Research Applications


PDEδ Target Validation in KRAS-Mutant Cancer

Utilize Deltasonamide 2 hydrochloride as a high-affinity chemical probe to interrogate the dependency of KRAS-mutant cancer cell lines on PDEδ-mediated trafficking. The compound's picomolar affinity (Kd = 385 pM) ensures robust target engagement, while its demonstrated ability to inhibit the PDEδ-KRAS interaction in cells (Kd = 64 nM) provides a direct link to its mechanism of action [1]. The selective anti-proliferative effect observed in the KRAS-dependent MiaPaCa-2 pancreatic cancer cell line (IC50 = 750 nM) makes it a suitable tool for dose-response studies aimed at validating the therapeutic potential of PDEδ inhibition in specific cancer subtypes [1].

Benchmarking Novel PDEδ Inhibitors

Employ Deltasonamide 2 hydrochloride as a well-characterized reference standard for evaluating the binding affinity and cellular activity of newly developed PDEδ inhibitors. Its defined Kd values in both in vitro (385 pM) and cellular (64 nM) assays provide a clear benchmark for assessing the relative potency and target engagement of novel chemical entities [1]. By comparing the IC50 values in established cell lines like MiaPaCa-2 (750 nM), researchers can rank the efficacy of new inhibitors and establish structure-activity relationships (SAR) in a KRAS-driven cancer context [1].

Structural Basis of PDEδ-KRAS Interaction

Use Deltasonamide 2 hydrochloride as a ligand in co-crystallization studies to elucidate the precise binding mode of high-affinity inhibitors within the farnesyl-binding pocket of PDEδ. The compound's structure is closely related to Deltasonamide 1, which has been successfully co-crystallized with PDEδ, revealing up to seven hydrogen bonds that contribute to its picomolar affinity [2]. Studying the analogous complex with Deltasonamide 2 hydrochloride will provide critical insights into how minor structural modifications influence binding energetics and selectivity, thereby informing the rational design of next-generation inhibitors [1].

Application
Selection Property
Validation Focus
PDEδ target validation in KRAS-mutant cancer models
PDEδ binding affinity and cellular target engagement profile
KRAS signaling endpoint interpretation
Benchmarking novel PDEδ inhibitors
Defined reference Kd and cellular IC50 values
Comparative inhibitor potency ranking and SAR analysis
Structural characterization of PDEδ-inhibitor complexes
Crystallization-grade ligand for co-structure determination
Binding mode and hydrogen-bond network interpretation

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